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Compound Name: 3,5-Dichloro-3'-iodobenzophenone

Cat. No.: B1359011

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3,5-Dichlorophenyl)(3-
iodophenyl)methanone, a halogenated benzophenone derivative. The document details its
chemical identity, properties, a plausible synthetic route based on established chemical
principles, and its characterization. While specific biological activities and signaling pathways
for this particular molecule are not extensively documented in publicly available literature, this
guide discusses the known biological relevance of structurally similar benzophenone
compounds, providing a basis for future research and drug discovery efforts.

Chemical Identity and Properties

The compound with the common name 3,5-Dichloro-3'-iodobenzophenone is systematically
named (3,5-Dichlorophenyl)(3-iodophenyl)methanone according to IUPAC nomenclature.

Table 1: Chemical and Physical Properties
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Property Value Source

(3,5-Dichlorophenyl)(3-

UPAC Name iodophenyl)methanone
CAS Number 951891-59-1
Molecular Formula C13H-Cl210

Molecular Weight 377.01 g/mol
Predicted Boiling Point 451.8 £45.0 °C
Predicted Density 1.765 + 0.06 g/cm?3

Synthesis and Mechanism

The most probable and widely used method for the synthesis of substituted benzophenones is
the Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of an
aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.

For the synthesis of (3,5-Dichlorophenyl)(3-iodophenyl)methanone, the reaction would proceed
by the acylation of 1,3-dichlorobenzene with 3-iodobenzoyl chloride in the presence of a Lewis
acid catalyst such as aluminum chloride (AIClIs).

Reaction Scheme:

3-lodobenzoyl chloride + 1,3-Dichlorobenzene — (3,5-Dichlorophenyl)(3-
iodophenyl)methanone

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

The following is a generalized experimental protocol for the synthesis of substituted
benzophenones via Friedel-Crafts acylation. Specific quantities and reaction conditions may
require optimization for the synthesis of (3,5-Dichlorophenyl)(3-iodophenyl)methanone.

e Reaction Setup: To a dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCI gas),
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add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and a dry, inert solvent (e.g.,
dichloromethane, carbon disulfide, or nitrobenzene).

Addition of Reactants: Cool the suspension to 0-5 °C using an ice bath. Add 1,3-
dichlorobenzene (1.0 equivalent) to the stirred suspension. Subsequently, add 3-iodobenzoyl
chloride (1.0 equivalent) dropwise from the dropping funnel.

Reaction: After the addition is complete, allow the reaction mixture to warm to room
temperature and then heat under reflux for several hours. The progress of the reaction
should be monitored by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature and then pour
it slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the
aluminum chloride complex.

Extraction: Separate the organic layer and extract the aqueous layer with the same organic
solvent. Combine the organic layers, wash with a saturated solution of sodium bicarbonate,
then with brine, and finally with water.

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate,
filter, and remove the solvent under reduced pressure. The crude product can be purified by
recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of hexane and
ethyl acetate) or by column chromatography on silica gel.

Logical Relationship of Synthesis Steps
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Caption: Workflow for the synthesis of (3,5-Dichlorophenyl)(3-iodophenyl)methanone.
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Characterization

The synthesized compound would be characterized using standard analytical techniques to

confirm its structure and purity.

Table 2: Expected Spectroscopic Data

Technique

Expected Observations

1H NMR

Aromatic protons in the range of 6 7.0-8.0 ppm.
The integration and splitting patterns would
correspond to the substitution on the two phenyl

rings.

13C NMR

Aromatic carbons in the range of 6 120-140
ppm. A downfield signal for the carbonyl carbon
(>190 ppm). Signals for carbons attached to
halogens would be influenced by their

electronegativity.

IR Spectroscopy

A strong absorption band for the C=0 stretching
of the ketone group around 1650-1670 cm~*. C-
Cl and C-I stretching vibrations would be

observed in the fingerprint region.

Mass Spectrometry

The molecular ion peak [M]* would be observed
at m/z corresponding to the molecular weight of
the compound (377.01), with characteristic

isotopic patterns for the two chlorine atoms.

Potential Biological Significance and Signaling

Pathways

While no specific biological activity or associated signaling pathways have been reported for

(3,5-Dichlorophenyl)(3-iodophenyl)methanone, the benzophenone scaffold is a common motif

in medicinal chemistry with a wide range of biological activities.
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» Antimicrobial and Antifungal Activity: Many halogenated benzophenones and their
derivatives have demonstrated significant activity against various strains of bacteria and
fungi.

o Anticancer Activity: Certain substituted benzophenones have been investigated for their
potential as anticancer agents, acting through various mechanisms including the inhibition of
tubulin polymerization and induction of apoptosis.

e Enzyme Inhibition: The benzophenone core can serve as a scaffold for the design of
inhibitors for various enzymes, including protein kinases and proteases.

o Receptor Modulation: As seen in structurally related compounds, the benzophenone moiety
can be a key pharmacophore for interaction with various cellular receptors. For instance,
some biphenyl-aryl-methanone derivatives have been identified as inverse agonists for the
cannabinoid receptor 2 (CB2), which is involved in inflammatory and immune responses.[1]

Hypothetical Signaling Pathway Involvement

Based on the activities of related compounds, (3,5-Dichlorophenyl)(3-iodophenyl)methanone
could potentially interact with signaling pathways involved in cell proliferation, inflammation, or
microbial pathogenesis. Further research is required to elucidate any specific biological targets.
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Caption: A potential mechanism of action for a bioactive benzophenone derivative.

Conclusion

(3,5-Dichlorophenyl)(3-iodophenyl)methanone is a halogenated benzophenone for which a
robust synthetic route via Friedel-Crafts acylation can be proposed. While its specific biological
functions remain to be explored, the prevalence of the benzophenone scaffold in bioactive
molecules suggests that this compound could be a valuable subject for further investigation in
drug discovery and development. This guide provides a foundational understanding of its
chemistry and a framework for future research into its potential therapeutic applications.
Researchers are encouraged to synthesize and evaluate this compound to uncover its unique
biological profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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